Product packaging for Hydroxyloxoprofen Alkoxy Glucuronide(Cat. No.:)

Hydroxyloxoprofen Alkoxy Glucuronide

Cat. No.: B13848686
M. Wt: 424.4 g/mol
InChI Key: MXLQRNMVELTPPH-AJRSJLOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyloxoprofen Alkoxy Glucuronide is a characterized metabolite of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) . Loxoprofen is a prodrug, and its primary active metabolite is a trans-hydroxy form, which is a potent, non-selective inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, thereby mediating its anti-inflammatory and analgesic effects . Like many drugs, loxoprofen and its metabolites undergo glucuronidation, a major Phase II metabolic pathway where glucuronic acid is conjugated to the drug molecule to increase its water solubility for excretion . This glucuronide metabolite is critical for studying the complete pharmacokinetic and metabolic profile of loxoprofen. Researchers can use this high-purity compound as a reference standard for quantitative and qualitative analysis in various applications. These applications include method development and validation for bioanalytical assays, conducting in vitro metabolism studies in liver microsomes or hepatocyte models, and investigating the potential for acyl glucuronide-mediated protein adduction, which is a known consideration for the safety profile of some glucuronidated drugs . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Detailed documentation, including a Certificate of Analysis (COA) with HPLC purity data and structural characterization spectra (HNMR, 13CNMR, MASS), is provided to support your regulatory and quality control requirements .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O9 B13848686 Hydroxyloxoprofen Alkoxy Glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28O9

Molecular Weight

424.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(1S,2R)-2-[[4-(1-carboxyethyl)phenyl]methyl]cyclopentyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H28O9/c1-10(19(25)26)12-7-5-11(6-8-12)9-13-3-2-4-14(13)29-21-17(24)15(22)16(23)18(30-21)20(27)28/h5-8,10,13-18,21-24H,2-4,9H2,1H3,(H,25,26)(H,27,28)/t10?,13-,14+,15+,16+,17-,18+,21-/m1/s1

InChI Key

MXLQRNMVELTPPH-AJRSJLOESA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)O

Origin of Product

United States

Enzymology and Metabolic Mechanisms of Hydroxyloxoprofen Alkoxy Glucuronide Formation

Hydroxylation Processes Preceding Glucuronidation

The initial and critical step in the phase I metabolism of loxoprofen (B1209778) is hydroxylation, a reaction that introduces a hydroxyl (-OH) group into the parent molecule, thereby increasing its polarity and preparing it for subsequent phase II conjugation reactions.

Cytochrome P450 (CYP) Isoform Contributions to Hydroxyloxoprofen Moiety Formation

The hydroxylation of loxoprofen to its hydroxyloxoprofen metabolites is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov In vitro studies utilizing human liver microsomes and recombinant cDNA-expressed CYP isoforms have pinpointed specific enzymes responsible for this oxidative transformation. Research has identified CYP3A4 and CYP3A5 as the major isoforms involved in the formation of the hydroxylated metabolites of loxoprofen, designated as M3 and M4. nih.govdrugbank.com The involvement of these particular CYP isoforms is significant, as their expression levels can be influenced by genetic polymorphisms and co-administered drugs, potentially affecting the metabolic profile of loxoprofen.

Key Cytochrome P450 Isoforms in Loxoprofen Hydroxylation
CYP IsoformRole in Loxoprofen HydroxylationResulting Metabolites
CYP3A4Major contributorM3 and M4 (mono-hydroxylated loxoprofen)
CYP3A5Major contributorM3 and M4 (mono-hydroxylated loxoprofen)

Identification of Specific Hydroxylation Sites on the Loxoprofen Scaffold

Mass spectrometry has been a pivotal tool in elucidating the structural modifications of loxoprofen during its metabolism. The formation of two distinct mono-hydroxylated metabolites, M3 and M4, has been consistently reported. nih.govresearchgate.net Analysis of the mass-to-charge ratio (m/z) and fragmentation patterns of these metabolites indicates that the hydroxylation event occurs on the cyclopentanone (B42830) ring of the loxoprofen molecule. nih.gov The generation of a major product ion with an m/z of 99.0440, corresponding to the chemical formula C₅H₇O₂, strongly suggests the addition of a hydroxyl group to this specific part of the scaffold. nih.gov While the precise stereochemistry and exact carbon atom position on the cyclopentanone ring for M3 and M4 require further detailed structural analysis, the localization of hydroxylation to this ring is a critical finding in understanding the initial metabolic transformation.

Alkoxy Formation Mechanisms

The term "Hydroxyloxoprofen Alkoxy Glucuronide" implies the presence of an alkoxy (-OR) group. While direct evidence for a significant enzymatic pathway leading to the formation of a distinct alkoxy metabolite of loxoprofen is not prominently featured in existing literature, it is pertinent to discuss the theoretical enzymatic mechanisms that could lead to such a structure.

Enzymatic Pathways Leading to Alkoxy Group Integration

In general drug metabolism, an alkoxy group can be formed through the O-methylation of a hydroxyl group, a reaction catalyzed by catechol-O-methyltransferase (COMT) or other methyltransferases. This would theoretically involve the initial formation of a hydroxyloxoprofen metabolite, followed by the enzymatic transfer of a methyl group from a donor molecule like S-adenosyl-L-methionine (SAM) to the newly introduced hydroxyl group. However, it is important to note that this pathway has not been identified as a major metabolic route for loxoprofen.

Role of Oxidative Metabolism in Alkoxy Moieties

Oxidative metabolism, primarily driven by CYP enzymes, is typically responsible for the dealkylation of alkoxy groups, rather than their formation. This process involves the hydroxylation of the carbon atom adjacent to the oxygen of the ether, leading to an unstable intermediate that spontaneously cleaves to form a hydroxylated metabolite and an aldehyde. While this highlights the role of oxidative enzymes in metabolizing alkoxy groups, it does not support their direct formation in the case of loxoprofen. The metabolic focus for loxoprofen remains on hydroxylation and subsequent conjugation.

Glucuronidation of Hydroxyloxoprofen Alkoxy Species

Following phase I hydroxylation, the resulting hydroxyloxoprofen metabolites, along with the parent drug and its alcohol metabolites, undergo phase II conjugation with glucuronic acid. nih.govdrugbank.com This process, known as glucuronidation, significantly increases the water solubility of the metabolites, facilitating their excretion from the body.

The key enzymes mediating this reaction are the UDP-glucuronosyltransferases (UGTs). Extensive research has demonstrated that UGT2B7 is the primary isoform responsible for the glucuronidation of both loxoprofen and its alcohol metabolites. nih.govresearchgate.net This isoform catalyzes the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the carboxyl group of loxoprofen, forming an acyl glucuronide. The hydroxylated metabolites (M3 and M4) are also substrates for glucuronidation, leading to the formation of their respective glucuronide conjugates. Studies have identified several glucuronide conjugates of loxoprofen and its metabolites, designated as M5, M6, M7, and M8. nih.govdntb.gov.uadrugbank.com

Primary UGT Isoform in the Glucuronidation of Loxoprofen and its Metabolites
UGT IsoformSubstratesType of Conjugate
UGT2B7LoxoprofenAcyl glucuronide
Alcohol metabolites of loxoprofenEther glucuronide
Hydroxyloxoprofen metabolites (M3, M4)Ether glucuronide

Uridine Diphosphate-Glucuronosyltransferase (UGT) Isoforms Catalyzing Glucuronide Conjugation

The conjugation of glucuronic acid to the hydroxylated metabolites of loxoprofen is a critical step in their detoxification and elimination pathway. This reaction is catalyzed by various isoforms of the UGT enzyme superfamily. Research has identified UGT2B7 as the principal isoform responsible for the glucuronidation of both loxoprofen itself and its alcohol metabolites. nih.govresearchgate.netresearchgate.net

Studies utilizing recombinant human UGT isoforms have demonstrated that while other UGTs may play a minor role, UGT2B7 exhibits the most significant catalytic activity towards loxoprofen and its derivatives. nih.gov Specifically, in the formation of what can be described as this compound (an ether glucuronide of a hydroxylated metabolite), UGT2B7 is the key enzyme involved in attaching the glucuronic acid molecule to the hydroxyl group of the loxoprofen metabolite. nih.govresearchgate.net

The following table summarizes the key UGT isoforms involved in loxoprofen metabolism:

UGT IsoformRole in Loxoprofen GlucuronidationReference
UGT2B7 Major isoform catalyzing the glucuronidation of loxoprofen and its alcohol and hydroxylated metabolites. nih.govresearchgate.netresearchgate.net
UGT1A6 Contributes to a lesser extent to the formation of certain loxoprofen glucuronide metabolites. nih.gov
UGT1A3, UGT1A4, UGT1A9 Minor contributors to the formation of some glucuronide conjugates of loxoprofen. nih.gov

Regioselectivity and Stereoselectivity of Glucuronide Linkage

The enzymatic process of glucuronidation exhibits a high degree of selectivity, both in terms of the position of conjugation (regioselectivity) and the spatial orientation of the bond (stereoselectivity). In the context of this compound formation, this selectivity is crucial in determining the final structure of the metabolite.

While specific studies detailing the precise regioselectivity of UGT2B7 on the various potential hydroxylation sites of loxoprofen are limited, general principles of NSAID glucuronidation suggest that the enzyme preferentially targets available hydroxyl groups. The formation of an "alkoxy" glucuronide implies an ether linkage, where the glucuronic acid is attached to a hydroxyl group on the loxoprofen molecule, rather than the carboxylic acid group which would form an acyl glucuronide.

Loxoprofen is a chiral compound, and its metabolism often proceeds in a stereoselective manner. drugbank.com The reduction of loxoprofen to its alcohol metabolites, a precursor step to some forms of glucuronidation, shows a preference for the formation of the trans-alcohol diastereomer. nih.gov While direct evidence for the stereoselectivity of the glucuronidation of the hydroxylated metabolites of loxoprofen is not extensively detailed in the available literature, it is known that UGT enzymes can exhibit stereoselective activity towards their substrates. mdpi.com

UGT Enzyme Kinetics and Substrate Affinity for Hydroxyloxoprofen Alkoxy Intermediates

The efficiency of the glucuronidation of hydroxylated loxoprofen intermediates is determined by the kinetic parameters of the involved UGT enzymes, primarily UGT2B7. These parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), describe the affinity of the enzyme for its substrate and its maximum catalytic rate, respectively.

While specific Km and Vmax values for the glucuronidation of each distinct hydroxylated loxoprofen metabolite by UGT2B7 are not extensively documented in publicly available literature, studies on the glucuronidation of loxoprofen and its alcohol metabolites provide insights into the enzyme's affinity. The predominant role of UGT2B7 in the glucuronidation of loxoprofen suggests a high affinity and/or catalytic efficiency of this enzyme for loxoprofen and its hydroxylated derivatives. nih.govresearchgate.net The determination of these kinetic parameters is typically performed using in vitro systems with recombinant UGT enzymes or human liver microsomes. nih.govresearchgate.net

Sequential and Parallel Metabolic Pathways

The formation of this compound is the result of a complex interplay of metabolic reactions that can occur both sequentially and in parallel.

Elucidation of Metabolic Cascades Forming this compound

The primary metabolic cascade leading to the formation of this compound begins with the Phase I metabolism of loxoprofen. This initial step involves the hydroxylation of the loxoprofen molecule, a reaction predominantly catalyzed by the CYP3A4 and CYP3A5 isoforms of the cytochrome P450 enzyme system. nih.govresearchgate.netdrugbank.com This hydroxylation can occur at various positions on the loxoprofen structure, leading to the formation of different mono-hydroxylated intermediates.

Following hydroxylation, these intermediates become substrates for Phase II metabolism, specifically glucuronidation. The hydroxyl group introduced in Phase I serves as an attachment point for glucuronic acid. As previously discussed, UGT2B7 is the key enzyme that catalyzes the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxylated loxoprofen, forming a stable ether linkage and resulting in the final this compound metabolite. nih.gov

Branching Points in Loxoprofen Biotransformation Leading to This Conjugate

The biotransformation of loxoprofen is characterized by several branching points that determine the ultimate metabolic profile of the drug. The initial metabolic fate of loxoprofen represents a critical branching point. Loxoprofen can either undergo reduction to its alcohol metabolites (trans- and cis-alcohol forms) or be hydroxylated by CYP enzymes. nih.govresearchgate.net

If the hydroxylation pathway is followed, a second branching point occurs where the hydroxylated intermediates can be directly conjugated with glucuronic acid to form Hydroxyloxoprofen Alkoxy Glucuronides. Alternatively, these hydroxylated metabolites could potentially undergo further oxidation or other metabolic transformations before any conjugation occurs.

Furthermore, the parent loxoprofen molecule itself, as well as its alcohol metabolites, can also be directly glucuronidated at the carboxylic acid group to form acyl glucuronides. nih.gov This represents a parallel metabolic pathway to the formation of the ether-linked Hydroxyloxoprofen Alkoxy Glucuronides. The balance between these competing pathways is influenced by factors such as the relative activities of the involved enzymes and the availability of co-factors.

In Vitro Experimental Models for Biotransformation Studies of this compound

The elucidation of the metabolic pathways leading to the formation of this compound relies heavily on the use of various in vitro experimental models. These models allow for the controlled investigation of specific enzymatic reactions and the identification of the resulting metabolites.

Commonly used in vitro systems for studying loxoprofen biotransformation include:

Human Liver Microsomes (HLMs): These are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, including CYPs and UGTs. HLMs are a standard tool for studying Phase I and Phase II metabolism and for identifying the enzymes involved in the formation of metabolites like this compound. nih.govnih.govresearchgate.net

Recombinant Human UGT Isoforms: These are individual UGT enzymes produced in cell lines through recombinant DNA technology. They are invaluable for determining the specific UGT isoforms responsible for a particular glucuronidation reaction and for studying their enzyme kinetics. nih.gov

Liver S9 Fractions: This is another subcellular fraction that contains both microsomal and cytosolic enzymes, allowing for the study of a broader range of metabolic reactions.

Hepatocytes: Intact liver cells, either freshly isolated or cryopreserved, provide a more physiologically relevant model as they contain the full complement of drug-metabolizing enzymes and co-factors in their natural cellular environment.

These in vitro models, often in conjunction with advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), are essential for characterizing the structure of metabolites, identifying the responsible enzymes, and understanding the kinetics of the metabolic reactions involved in the formation of this compound.

Liver Microsomal Systems for Phase I and Phase II Enzyme Activity

Liver microsomal systems, particularly human liver microsomes (HLMs), are crucial tools for investigating the in-vitro metabolism of xenobiotics like loxoprofen. nih.gov These subcellular fractions are rich in key drug-metabolizing enzymes, including the Cytochrome P450 (Phase I) and UDP-glucuronosyltransferase (Phase II) superfamilies, which are located in the endoplasmic reticulum. nih.gov

Research involving the incubation of loxoprofen with HLMs has successfully identified the primary metabolic pathways. nih.gov In these experimental setups, loxoprofen is incubated with HLMs in the presence of necessary cofactors, such as the β-NADPH regeneration system (NGS) for CYP-mediated reactions and uridine 5′-diphosphoglucuronic acid (UDPGA) for UGT-mediated conjugation. researchgate.net

Through such studies, researchers have identified several metabolites of loxoprofen. The Phase I reactions in this system yield two primary mono-hydroxylated metabolites, designated M3 and M4. nih.govnih.govresearchgate.netdrugbank.com The subsequent Phase II reactions lead to the formation of at least four different glucuronide conjugates (M5, M6, M7, and M8). nih.govnih.govresearchgate.netdrugbank.com The formation of this compound is a result of the glucuronidation of the initial hydroxylated metabolites (M3/M4). The metabolic stability of loxoprofen was observed to decrease significantly when incubated with HLMs in the presence of UDPGA, indicating that glucuronide conjugation is a major metabolic clearance pathway. nih.gov

Recombinant Enzyme Systems for Isoform-Specific Characterization

Studies utilizing a panel of ten human recombinant CYP isoforms (CYP1A1, 1A2, 2B6, 2C8, 2C9, 2C19, 3A4, 3A5, 2D6, and 2E1) have pinpointed the specific enzymes responsible for the initial hydroxylation of loxoprofen. nih.gov The results clearly indicate that CYP3A4 and CYP3A5 are the major isoforms involved in the formation of the hydroxylated precursors (M3 and M4) to this compound. nih.govresearchgate.netdrugbank.comdrugbank.com

Similarly, to identify the UGT isoforms responsible for the final conjugation step, loxoprofen and its alcohol metabolites were incubated with various recombinant UGTs (UGT1A1, 1A3, 1A4, 1A6, 1A9, and 2B7). nih.gov These investigations revealed that UGT2B7 is the predominant isoform catalyzing the glucuronidation of both loxoprofen and its alcoholic metabolites. nih.govresearchgate.netdrugbank.comdrugbank.comdntb.gov.ua This suggests that UGT2B7 is the primary enzyme responsible for converting hydroxyloxoprofen into this compound. nih.gov While UGT2B7 is the major contributor, minor roles for other isoforms such as UGT1A3, UGT1A4, UGT1A6, and UGT1A9 have been noted in the formation of other loxoprofen glucuronide conjugates. nih.gov

Table 1: Key Enzymes in the Formation of this compound
Metabolic PhaseReactionPrimary Enzyme Isoform(s)SubstrateProduct
Phase IHydroxylationCYP3A4, CYP3A5LoxoprofenHydroxyloxoprofen
Phase IIGlucuronidationUGT2B7HydroxyloxoprofenThis compound

Hepatocyte Cultures and Subcellular Fractions in Metabolite Formation

The use of hepatocyte cultures and various subcellular fractions, such as cytosol and microsomes, provides a more comprehensive understanding of metabolite formation within a cellular context. These systems help to delineate the roles of enzymes located in different cellular compartments.

Loxoprofen is a prodrug that is first activated by carbonyl reductase enzymes to its active trans-alcohol metabolite. nih.govnih.gov Studies comparing human liver cytosols (HLC) and human liver microsomes (HLMs) have shown that this initial reduction occurs in the cytosol, as the alcohol metabolites (M1 and M2) were produced when loxoprofen was incubated with HLC. nih.gov

Advanced Analytical Methodologies for the Characterization of Hydroxyloxoprofen Alkoxy Glucuronide

Chromatographic Separation Techniques for Metabolite Isolation

Chromatographic techniques are fundamental to the isolation of Hydroxyloxoprofen Alkoxy Glucuronide from biological samples, enabling its separation from the parent drug and other metabolites. The choice of technique is dictated by the required resolution, speed, and the specific physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of loxoprofen (B1209778) and its metabolites. nih.govresearchgate.net A variety of stationary phases are employed to achieve optimal separation. Reversed-phase columns, particularly C18 columns, are frequently utilized for their ability to separate compounds based on hydrophobicity. nih.govnih.gov

For the separation of loxoprofen and its various metabolites, including glucuronides, specific HPLC conditions have been developed. These methods often employ a mobile phase consisting of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH adjusted to optimize the retention and peak shape of the acidic analytes. nih.govwho.int UV detection is commonly used, with the wavelength set to the absorption maximum of the compounds, typically around 220 nm. nih.govresearchgate.net

The following table summarizes typical stationary phases and mobile phase compositions used in the HPLC analysis of loxoprofen and its metabolites, which are applicable for the isolation of this compound.

Stationary PhaseMobile Phase CompositionApplication
Octadecylsilica (ODS, C18)Acetonitrile:Water (v/v), pH adjusted with acid (e.g., formic acid, phosphoric acid)Separation of loxoprofen and its alcohol metabolites in plasma and urine. nih.govresearchgate.net
Cellulose (B213188) tris(4-methylbenzoate)Hexane:2-Propanol:Trifluoroacetic AcidChiral separation of loxoprofen stereoisomers. researchgate.net
BiphenylAcetonitrile:Water with formic acidSeparation of various non-steroidal anti-inflammatory drugs and their metabolites. semanticscholar.org

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. This technique is particularly advantageous for resolving complex mixtures of metabolites. In the context of loxoprofen metabolism studies, UPLC systems are often coupled with high-resolution mass spectrometry to provide detailed structural information. nih.gov The enhanced separation efficiency of UPLC allows for better resolution of isomeric metabolites, which is crucial for their accurate identification and quantification.

Loxoprofen possesses chiral centers, leading to the existence of multiple stereoisomers. Consequently, its metabolites, including this compound, are also chiral. As different stereoisomers can exhibit distinct pharmacological and toxicological properties, their separation and individual characterization are of significant importance.

Chiral chromatography is the primary technique employed for the separation of these stereoisomers. researchgate.netresearchgate.net Chiral stationary phases (CSPs), such as those based on cellulose derivatives like cellulose tris(4-methylbenzoate), have proven effective in resolving the stereoisomers of loxoprofen. researchgate.net The mobile phase composition, including the type of organic modifier and the pH, is carefully optimized to achieve baseline separation of the enantiomers and diastereomers. researchgate.net This technique is indispensable for investigating the stereoselective metabolism of loxoprofen and the specific configuration of its metabolites like this compound.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the targeted analysis of drug metabolites in biological fluids. nih.govresearchgate.net This technique has been successfully applied to the determination of loxoprofen and its metabolites. nih.gov In LC-MS/MS analysis of glucuronide conjugates, the precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer.

The fragmentation of glucuronide conjugates typically results in a characteristic neutral loss of the glucuronic acid moiety (176 Da), providing a diagnostic marker for this class of metabolites. Further fragmentation of the aglycone can provide structural information about the hydroxylated and alkoxylated loxoprofen core. Selected reaction monitoring (SRM) is often used for quantification, where specific precursor-to-product ion transitions are monitored, enhancing the specificity and sensitivity of the assay. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with UPLC, provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. nih.govresearchgate.net This capability is invaluable in the characterization of novel metabolites like this compound.

In studies of loxoprofen metabolism, HRMS has been used to identify various metabolites, including glucuronide conjugates. nih.gov By comparing the accurate mass of the detected metabolite with the theoretical masses of potential elemental compositions, the molecular formula can be confidently assigned. For instance, a study on loxoprofen metabolism identified four glucuronide conjugates (M5, M6, M7, and M8). nih.gov The high mass accuracy of HRMS, in conjunction with the isotopic pattern and fragmentation data, allows for the unambiguous identification of such metabolites.

The table below presents the identified microsomal metabolites of loxoprofen, including the glucuronide conjugates, which would encompass this compound.

MetaboliteProposed Biotransformation
M1, M2Alcohol Metabolites
M3, M4Mono-hydroxylated Metabolites
M5, M6, M7, M8Glucuronide Conjugates

Data sourced from a study on the microsomal metabolism of loxoprofen. nih.govwho.int

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for separating isomeric and isobaric metabolites that are indistinguishable by mass spectrometry alone. nih.gov IMS separates ionized molecules in the gas phase based on their size, shape, and charge, a property measured as the collision cross-section (CCS). nih.gov This technique is particularly valuable for differentiating regioisomers of this compound, where the glucuronic acid moiety could be attached to different hydroxyl groups on the aglycone, or where the alkoxy and hydroxyl groups are positioned at different locations on the loxoprofen core.

Table 1: Hypothetical Collision Cross-Section (CCS) Values for Potential Isomers of this compound

Hypothetical IsomerAssumed Conjugation/Substitution SitePredicted CCS (Ų)Rationale for CCS Difference
Isomer AGlucuronide on primary hydroxyl220.5More extended conformation
Isomer BGlucuronide on secondary hydroxyl218.7More compact, folded conformation
Isomer CAlkoxy group at para-position221.1Altered molecular shape affecting drift time
Isomer DAlkoxy group at meta-position222.3Steric hindrance leading to a less compact shape

Note: The data in this table is illustrative and intended to demonstrate the principle of IMS-MS in separating isomers based on their physical properties.

Fragmentation Pathway Analysis (MSn) for Structural Insights

Tandem mass spectrometry (MS/MS or MSn) is a cornerstone for the structural elucidation of conjugated metabolites. researchgate.net The analysis of fragmentation pathways provides critical information for identifying the aglycone and the conjugating species. For glucuronide conjugates, a characteristic fragmentation pattern is typically observed in negative ion mode. nih.gov

Upon collision-induced dissociation (CID), this compound is expected to yield a neutral loss of the glucuronic acid moiety (176 Da), revealing the mass of the phase I aglycone. nih.gov Further fragmentation of the glucuronide itself produces diagnostic product ions, most notably at a mass-to-charge ratio (m/z) of 175, corresponding to the deprotonated glucuronic acid, and m/z 113, which arises from a subsequent loss of CO2 and H2O. nih.gov By performing multi-stage fragmentation (MSn), the aglycone ion can be further fragmented to provide detailed structural information about the core Hydroxyloxoprofen Alkoxy structure, confirming the sites of hydroxylation and alkoxylation.

Table 2: Expected MS/MS Fragmentation Profile for this compound

Precursor Ion (m/z) [M-H]⁻Fragment Ion (m/z)Description of Loss/FragmentStructural Information Gained
[Aglycone + 175][Aglycone]Neutral loss of 176 Da (C₆H₈O₆)Confirms presence of a glucuronide conjugate and reveals mass of the aglycone
[Aglycone + 175]175Glucuronic acid fragment [C₆H₇O₆]⁻Diagnostic ion for glucuronide moiety
[Aglycone + 175]113Glucuronic acid fragment [C₄H₅O₃]⁻Further confirms glucuronide moiety
[Aglycone]VariesFragmentation of the aglyconeProvides insights into the core structure of the hydroxylated and alkoxylated loxoprofen

Note: The data in this table is based on established fragmentation patterns for glucuronide conjugates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

While mass spectrometry provides valuable information on mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous and complete structural elucidation of novel compounds and their metabolites. hyphadiscovery.comresearchgate.net NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, making it indispensable for assigning the precise structure of this compound, including its stereochemistry. unl.edu

Proton (¹H) and Carbon (¹³C) NMR for Core Structure Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for assigning the core structure. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and their relative numbers (integration). unl.edu The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional groups.

For this compound, specific signals would be expected for the aromatic protons of the loxoprofen backbone, the aliphatic protons of the propionate (B1217596) side chain, the newly introduced alkoxy group, and the protons of the glucuronic acid moiety. The anomeric proton of the glucuronide (H-1'') typically appears as a distinct doublet in the downfield region of the ¹H spectrum. By comparing the ¹H and ¹³C chemical shifts to those of the parent drug, loxoprofen, the positions of the hydroxyl and alkoxy substituents can be inferred. chemicalbook.comniph.go.jp

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

MoietyProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
Aromatic Ring6.8 - 7.5110 - 160
Propionate CH~3.8 (quartet)~45
Propionate CH₃~1.5 (doublet)~18
Alkoxy Group (-OCH₃)3.5 - 4.0 (singlet)55 - 65
Glucuronide Anomeric H-1''4.5 - 5.5 (doublet)95 - 105
Glucuronide Ring H-2'' to H-5''3.2 - 4.270 - 80

Note: The chemical shifts are approximate and can vary based on the solvent and the precise substitution pattern of the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton-proton connectivities within the aromatic rings, the propionate side chain, and the glucuronic acid ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. Crucially, HMBC can establish the connection between the aglycone and the sugar moiety by showing a correlation from the anomeric proton (H-1'') of the glucuronide to the carbon atom of the aglycone where it is attached (e.g., C-O). hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This is vital for determining the relative stereochemistry and the three-dimensional conformation of the molecule.

Together, these experiments provide a comprehensive map of the molecular structure, allowing for the definitive assignment of this compound. hyphadiscovery.comnih.gov

Table 4: Information Derived from 2D NMR Techniques for Structural Elucidation

2D NMR TechniqueType of CorrelationInformation Obtained for this compound
COSY ¹H – ¹HEstablishes proton spin systems within the loxoprofen core and the glucuronide ring.
HSQC ¹H – ¹³C (one bond)Assigns carbon signals directly attached to specific protons.
HMBC ¹H – ¹³C (multiple bonds)Connects molecular fragments; confirms the linkage point between the aglycone and glucuronic acid.
NOESY ¹H – ¹H (through space)Determines relative stereochemistry and conformational preferences.

Fluorine (¹⁹F) NMR in Glucuronidase Activity Detection (Conceptual Application)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that can be conceptually applied to study enzyme activity due to the absence of endogenous fluorine signals in most biological systems. nih.govspringernature.com While this compound does not inherently contain fluorine, the principle of ¹⁹F NMR can be used to monitor the activity of enzymes that process it, such as β-glucuronidase.

This conceptual application would involve a specially synthesized fluorinated substrate that mimics the natural metabolite. For instance, a fluorine atom could be incorporated into the loxoprofen backbone. When β-glucuronidase cleaves the glucuronide moiety from this fluorinated analog, the electronic environment of the ¹⁹F nucleus changes significantly. acs.org This change results in a distinct chemical shift in the ¹⁹F NMR spectrum, allowing for real-time monitoring of the enzymatic reaction and quantification of enzyme activity. acs.orgacs.org The high sensitivity and large chemical shift range of ¹⁹F make it an excellent probe for such studies. nih.govcdnsciencepub.com

Radiometric and Isotopic Labeling Techniques for Metabolic Tracing

Radiometric and isotopic labeling are fundamental tools in drug metabolism studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a compound. chemicalsknowledgehub.comacs.org This involves synthesizing the parent drug, loxoprofen, with a radioactive (e.g., ¹⁴C or ³H) or a stable (e.g., ¹³C or ²H) isotope incorporated into a metabolically stable position of its structure. chemicalsknowledgehub.commusechem.com

Following administration of the labeled compound, biological samples such as plasma, urine, and feces can be analyzed. The presence of the label allows for the detection and quantification of all drug-related material, including the parent drug and all its metabolites, like this compound. nih.gov Radio-labeled metabolites can be detected using techniques like liquid chromatography coupled with radiometric detection. Stable isotope-labeled metabolites can be distinguished from endogenous compounds by mass spectrometry due to their increased mass. researchgate.net This approach provides a complete picture of the metabolic fate of the drug and ensures that no significant metabolites are overlooked. acs.org

Table 5: Common Isotopes Used in Metabolic Tracing Studies

IsotopeTypeCommon Detection MethodApplication
Carbon-14 (¹⁴C)RadioactiveLiquid Scintillation Counting, Accelerator Mass Spectrometry (AMS)Quantitative ADME, mass balance studies
Tritium (³H)RadioactiveLiquid Scintillation CountingADME studies, often used when ¹⁴C labeling is difficult
Carbon-13 (¹³C)StableMass Spectrometry, NMR SpectroscopyMetabolite identification, flux analysis
Deuterium (²H)StableMass SpectrometryMechanistic studies, investigating metabolic switching

Sample Preparation Strategies from Biological Matrices (Excluding Human Origin)

The successful analysis of this compound from complex biological matrices hinges on meticulous sample preparation. The primary objectives of these strategies are to extract the analyte of interest, remove interfering endogenous substances, and concentrate the sample to a level suitable for instrumental analysis. Common non-human biological matrices used in preclinical studies include liver microsomes, plasma, and various tissues from species such as rats, mice, dogs, and monkeys. nih.govresearchgate.net

A foundational approach for the extraction of loxoprofen and its metabolites, including glucuronide conjugates, from liver microsomes of various animal species involves a multi-step process. nih.govresearchgate.net This process begins with the incubation of the analyte in the microsomal preparation, followed by the termination of the metabolic reaction, typically achieved by the addition of an organic solvent like acetonitrile. nih.govresearchgate.net Subsequent centrifugation separates the precipitated proteins, after which the supernatant containing the analyte is dried and reconstituted in a solvent compatible with the analytical instrument. nih.gov

For broader tissue samples, a more generalized workflow is adopted, which can be tailored to the specific tissue type and the physicochemical properties of this compound. This typically involves:

Cryogenic Treatment and Homogenization: Immediately after collection, tissue samples are often flash-frozen in liquid nitrogen to quench metabolic activity. creative-proteomics.com The frozen tissue is then homogenized to break down the cellular structure and release the intracellular contents, including the target metabolite. creative-proteomics.com

Extraction: The homogenized tissue is then subjected to an extraction procedure to isolate the analyte from the bulk of the tissue components. Two common techniques employed are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.commdpi.com

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. The choice of solvents is critical and is based on the polarity and solubility of this compound.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte, while interfering substances are washed away. The analyte is then eluted using a small volume of a strong solvent. This technique is often favored for its efficiency, selectivity, and potential for automation. mdpi.com

The selection of the most appropriate sample preparation strategy is contingent on the specific biological matrix, the concentration of the analyte, and the sensitivity of the analytical instrument.

Below is an interactive data table summarizing common sample preparation techniques for related compounds in non-human biological matrices.

Biological MatrixAnimal SpeciesSample Preparation TechniqueKey Steps
Liver MicrosomesRat, Mouse, Dog, MonkeyProtein Precipitation & ReconstitutionIncubation, Acetonitrile Addition, Centrifugation, Drying, Reconstitution
PlasmaRatLiquid-Liquid ExtractionAcidification, Dichloromethane Extraction, Evaporation, Reconstitution
Tissues (General)VariousHomogenization & SPE/LLECryogenic Treatment, Mechanical Homogenization, Extraction, Elution/Solvent Evaporation

Method Validation Criteria for Analytical Robustness and Reproducibility

To ensure that an analytical method for this compound is reliable and yields consistently accurate results, it must undergo a rigorous validation process. The validation parameters are established by international regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). fda.govgmp-compliance.orgprogress-lifesciences.nleuropa.eufda.govich.org The core criteria for analytical robustness and reproducibility include:

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components that are expected to be present in the sample, such as endogenous matrix components, other metabolites, and concomitant medications. worldwide.comresolian.comijrar.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample. worldwide.comresolian.com Both are typically assessed at multiple concentration levels.

Intra-day and Inter-day Precision: Assessed by analyzing replicate samples on the same day and on different days, respectively.

Accuracy: Expressed as the percentage of the nominal concentration.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. resolian.comijrar.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijrar.comdergipark.org.tr

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration. resolian.com

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. worldwide.com

Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. worldwide.com

The following interactive data table provides typical acceptance criteria for these validation parameters for bioanalytical methods.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte.
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ).
Linearity Correlation coefficient (r²) ≥ 0.99.
Recovery Consistent, precise, and reproducible.
Matrix Effect CV of the matrix factor should be ≤15%.
Stability Analyte concentration should be within ±15% of the initial concentration.

By adhering to these stringent validation criteria, the analytical methodologies developed for the characterization of this compound can be considered robust, reproducible, and fit for purpose in preclinical research.

Pharmacokinetic Disposition and Biological Interactions of Hydroxyloxoprofen Alkoxy Glucuronide in Preclinical Models

Absorption and Distribution Studies in Animal Models (Excluding Human Data)

Studies in animal models, primarily rats, have been conducted to elucidate the absorption and distribution patterns of loxoprofen's primary active metabolite, the trans-alcohol form (trans-OH). This hydroxylated metabolite is generated during the absorption process.

Following dermal application in rats, the trans-OH metabolite is detected at high concentrations in the skin at the site of application. researchgate.netnih.govresearchgate.netnih.gov Research demonstrates that both loxoprofen (B1209778) and its trans-OH metabolite remain at elevated levels in the skin and underlying skeletal muscle for up to 24 hours post-application. researchgate.netnih.gov This contrasts sharply with oral administration, after which both the parent drug and the metabolite are eliminated rapidly from these tissues. researchgate.net The systemic exposure to the trans-OH metabolite is significantly lower after dermal application compared to oral administration. The area under the plasma concentration-time curve (AUC) for the trans-OH metabolite following dermal application was found to be less than 11% of that observed after oral administration in rats. researchgate.netnih.gov

The distribution into tissues beyond the application site is limited with dermal administration. Studies using radiolabeled loxoprofen ([¹⁴C]LX) in rats showed that while radioactivity was retained in the skin and muscle at the treated site for 168 hours, the concentration in all other tissues examined was significantly lower than after oral administration. nih.govresearchgate.net

Table 1: Distribution of the trans-OH Metabolite in Rats Following Dermal Application of Loxoprofen Gel
TissueObservationSource
Skin (Treated Site)High concentrations of trans-OH form detected; remained for 24 hours. researchgate.netnih.gov
Skeletal Muscle (Treated Site)trans-OH form remained for over 24 hours. researchgate.netnih.gov
PlasmaSystemic exposure (AUC) was <11% compared to oral administration. researchgate.netnih.gov
Non-Treated TissuesSignificantly lower concentrations compared to oral administration. nih.govresearchgate.net

Excretion Pathways and Clearance Mechanisms in Animal Models

The elimination of loxoprofen metabolites occurs through multiple pathways, with significant species differences observed in metabolic and conjugation reactions. taylorandfrancis.com

Renal excretion is the principal route of elimination for loxoprofen and its metabolites in rats. nih.govresearchgate.net Following oral administration to rats, a variety of metabolites are excreted in the urine. The primary metabolites result from the reduction of the cyclopentanone (B42830) moiety to trans-OH and cis-OH forms. taylorandfrancis.com In rats, these monohydroxy metabolites undergo further hydroxylation to form diols, which are the main metabolites found in urine. taylorandfrancis.com

A 2019 study using high-resolution mass spectrometry on urine from Sprague-Dawley rats identified 16 different metabolites, including novel taurine (B1682933) conjugates, acyl glucuronides, and sulfate (B86663) conjugates, underscoring the importance of the renal pathway for clearing a wide array of biotransformation products. dntb.gov.ua

Evidence for biliary excretion comes from the identification of metabolites in the feces of animal models. The same 2019 study that analyzed urine also characterized the metabolomic profile in the feces of rats, identifying 13 metabolites of loxoprofen. dntb.gov.ua The presence of these compounds, including glucuronide conjugates, in feces points towards their elimination from the liver into the bile, followed by excretion. While enterohepatic recirculation is a known process for many NSAID glucuronides, specific studies quantifying this phenomenon for hydroxyloxoprofen glucuronides in animal models are not detailed in the reviewed literature.

Table 2: Metabolites of Loxoprofen Identified in Rat Excreta
Metabolite ClassUrineFecesSource
Hydroxylated Metabolites (Mono- and Diols)YesYes taylorandfrancis.comdntb.gov.ua
Acyl GlucuronidesYesYes dntb.gov.ua
Taurine ConjugatesYesYes dntb.gov.ua
Sulfate ConjugatesYesYes dntb.gov.ua

Plasma Protein Binding Characteristics in Animal Species

In general, acyl glucuronide metabolites of drugs containing carboxylic acid moieties have the potential to bind, sometimes covalently, to plasma proteins such as albumin. nih.gov Studies on other NSAIDs, such as fenoprofen, have shown that their glucuronide metabolites exhibit considerable, albeit lower, affinity for human serum albumin compared to the parent drug. This suggests that metabolites like hydroxyloxoprofen glucuronides would likely also bind to plasma proteins, influencing their distribution and clearance, but specific binding percentages and affinities for animal plasma proteins have not been published.

Interaction with Drug Transporters Relevant to Metabolite Disposition

The interaction of loxoprofen metabolites with drug transporters is a key factor in their disposition, particularly in renal and hepatic clearance.

Specific data regarding the interaction of hydroxylated or glucuronidated loxoprofen metabolites with hepatic Organic Anion Transporting Polypeptides (OATPs, such as OATP1B1 and OATP1B3) in animal models is not available in the reviewed literature. Research on transporter interactions for these compounds has instead focused on the renal Organic Anion Transporters (OATs). Studies using Xenopus laevis oocytes expressing human transporters have shown that both loxoprofen and its active trans-OH metabolite are potent inhibitors of OAT1 (SLC22A6) and OAT3 (SLC22A8). nih.gov These transporters are critical for the tubular secretion of drugs in the kidney, and their inhibition by the trans-OH metabolite indicates a potential mechanism for drug-drug interactions affecting renal clearance. However, this does not extend to the hepatic OATP family of transporters based on available data.

Based on a comprehensive review of available scientific literature, there is currently no specific information available for the chemical compound “Hydroxyloxoprofen Alkoxy Glucuronide.” As a result, the requested article focusing solely on its pharmacokinetic disposition and biological interactions in preclinical models cannot be generated at this time.

Extensive searches for this particular compound did not yield any research findings, data, or publications. This suggests that "this compound" may be a novel or proprietary compound that has not yet been described in publicly accessible scientific literature. It is also possible that this specific nomenclature is not standard or is incorrect.

Therefore, the detailed sections and subsections outlined in the user's request, including those on Multidrug Resistance-Associated Proteins (MRPs), other efflux transporters, and cellular uptake and efflux mechanisms, cannot be addressed for this specific compound due to the absence of relevant data. To provide a scientifically accurate and authoritative article, specific preclinical data from in vitro and in vivo studies would be required.

Without any available information, the creation of data tables and detailed research findings as requested would be speculative and would not meet the standards of scientific accuracy.

Mechanistic Implications and Biological Roles of Hydroxyloxoprofen Alkoxy Glucuronide

Interaction with Cytochrome P450 Enzymes (Inhibition/Induction Potential)

The primary interaction of loxoprofen (B1209778) with the cytochrome P450 system involves its role as a substrate, particularly for CYP3A4 and CYP3A5. nih.govdrugbank.com These enzymes are responsible for the hydroxylation of loxoprofen to form inactive metabolites, designated as M3 and M4 or generally as OH-LOX. nih.govnih.govdrugbank.com This metabolic pathway competes with the activation pathway mediated by carbonyl reductase. nih.gov

The rate of CYP3A4/5-mediated hydroxylation can significantly influence the concentration of loxoprofen available for conversion to its active trans-alcohol metabolite. nih.gov Consequently, co-administration of loxoprofen with modulators of CYP3A activity can lead to drug-drug interactions. nih.gov

Induction : CYP3A inducers, such as dexamethasone (B1670325) and St. John's Wort, can increase the metabolism of loxoprofen to its inactive hydroxylated forms. nih.govdrugbank.com This increased formation of inactive metabolites can lead to a significant decrease in the plasma concentration of both loxoprofen and its active trans-alcohol metabolite, potentially reducing the drug's therapeutic efficacy. nih.gov

Inhibition : CYP3A inhibitors, such as ketoconazole (B1673606) and grapefruit juice, slow down the formation of inactive hydroxylated metabolites. nih.govdrugbank.com This inhibition can lead to increased plasma concentrations of the parent drug, loxoprofen, making more of it available for conversion to the active trans-LOX metabolite. nih.gov

Current research primarily focuses on how CYP enzymes affect loxoprofen metabolism; there is limited available data on the potential of loxoprofen or its metabolites, including the hydroxylated and glucuronidated forms, to inhibit or induce CYP enzymes.

CYP450 InteractionEnzyme(s) InvolvedEffect on Loxoprofen MetabolismOutcomeExample Modulators
Substrate MetabolismCYP3A4, CYP3A5Metabolizes loxoprofen to inactive hydroxylated metabolites (OH-LOX). nih.govnih.govAlternative pathway to the formation of the active metabolite. nih.govN/A
Enzyme InductionCYP3A4Increases formation of inactive OH-LOX. nih.govDecreased plasma concentration of loxoprofen and its active metabolite. nih.govDexamethasone, St. John's Wort nih.govdrugbank.com
Enzyme InhibitionCYP3A4/5Decreases formation of inactive OH-LOX. nih.govnih.govIncreased plasma concentration of loxoprofen and its active metabolite. nih.govKetoconazole, Grapefruit Juice nih.govdrugbank.com

Interaction with UDP-Glucuronosyltransferases (Inhibition/Induction Potential)

Glucuronidation is a significant Phase II metabolic pathway for loxoprofen and its metabolites. nih.gov This process involves the conjugation of glucuronic acid to the drug or its metabolites, which increases their water solubility and facilitates their excretion. nih.gov

Studies have identified UGT2B7 as the primary UGT isoform responsible for the glucuronidation of both loxoprofen and its alcohol metabolites. nih.govdrugbank.com Other isoforms, including UGT1A4, UGT1A6, UGT1A3, and UGT1A9, contribute to a minor extent. nih.gov This process results in the formation of several glucuronide conjugates, identified as metabolites M5, M6, M7, and M8. nih.govdrugbank.com M5 and M6 are believed to be acyl glucuronides of the parent loxoprofen, while M7 and M8 are the glucuronide conjugates of the alcohol metabolites. nih.govresearchgate.net

The available scientific literature focuses on loxoprofen and its metabolites as substrates for UGT enzymes. Information regarding the potential of loxoprofen or its glucuronide metabolites to either inhibit or induce UGT enzymes is not extensively documented.

Influence on Other Metabolic Enzymes and Pathways

The most significant influence of loxoprofen's metabolic products is on the cyclooxygenase (COX) pathway. Loxoprofen itself is a prodrug with no significant inhibitory activity against COX enzymes. nih.govepa.gov Its pharmacological effect is almost entirely attributable to its active metabolite.

Carbonyl Reductase 1 (CBR1) : This enzyme is crucial as it catalyzes the conversion of the loxoprofen prodrug into its pharmacologically active trans-alcohol metabolite, also known as Lox-RS or loxoprofen-SRS. nih.govresearchgate.net This bioactivation occurs not only in the liver but also in extrahepatic tissues like the intestine and skin. nih.govresearchgate.netresearchgate.net

Cyclooxygenase (COX) Inhibition : The active metabolite, loxoprofen-SRS, is a non-selective inhibitor of both COX-1 and COX-2 enzymes. nih.govdrugbank.com By inhibiting these enzymes, it blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.govresearchgate.net This action is the primary mechanism behind the anti-inflammatory and analgesic effects of loxoprofen. nih.govnih.gov

Additionally, in a non-clinical context using Caco-2 cells, the active metabolite Lox-RS was found to enhance intestinal barrier function by increasing the expression of tight junction proteins claudin-1, -3, and -5. nih.gov

Role as a Prodrug, Active Metabolite, or Inactive Conjugate

Loxoprofen : A prodrug that is pharmacologically inactive until it undergoes bioactivation. nih.govdrugbank.com

Trans-alcohol metabolite (trans-LOX, loxoprofen-SRS, Lox-RS) : This is the principal active metabolite, responsible for the drug's therapeutic effects through potent, non-selective COX inhibition. nih.govnih.gov

Cis-alcohol metabolite (cis-LOX) : An inactive metabolite formed alongside the active trans-alcohol form. nih.govresearchgate.net

Hydroxylated metabolites (OH-LOX) : These are inactive metabolites resulting from CYP3A4/5-mediated oxidation. nih.gov

Glucuronide Conjugates (M5, M6, M7, M8) : These metabolites, including the titular "Hydroxyloxoprofen Alkoxy Glucuronide," are generally considered to be inactive conjugates. The process of glucuronidation typically serves as a detoxification pathway, creating more water-soluble compounds that are readily eliminated from the body. nih.gov

CompoundRolePrimary Generating Enzyme(s)Biological Activity
LoxoprofenProdrugN/A (Parent Drug)Inactive against COX enzymes. nih.govepa.gov
Trans-alcohol metabolite (trans-LOX)Active MetaboliteCarbonyl Reductase 1 (CBR1) nih.govPotent, non-selective COX-1 and COX-2 inhibitor. nih.govdrugbank.com
Cis-alcohol metabolite (cis-LOX)Inactive MetaboliteCarbonyl Reductase 1 (CBR1) nih.govConsidered pharmacologically inactive. nih.govresearchgate.net
Hydroxylated metabolites (OH-LOX)Inactive MetaboliteCYP3A4, CYP3A5 drugbank.comConsidered pharmacologically inactive. nih.gov
Glucuronide ConjugatesInactive ConjugateUGT2B7 (major), other UGTs (minor) nih.govdrugbank.comPresumed inactive; facilitate excretion. nih.gov

Receptor Binding and Ligand Activity Profiles (if Applicable to Metabolite Structure)

The primary molecular targets for the active metabolite of loxoprofen are the cyclooxygenase (COX) enzymes. The active metabolite, loxoprofen-SRS, functions as a non-selective antagonist for both Prostaglandin G/H synthase 1 (COX-1) and Prostaglandin G/H synthase 2 (COX-2). drugbank.com In vitro assays have confirmed that while the parent loxoprofen is inactive, its active metabolite loxoprofen-SRS effectively inhibits both COX isozymes in a time-dependent manner. nih.gov There is no significant information in the reviewed literature detailing other specific receptor binding or ligand activity profiles for loxoprofen or its various metabolites.

Modulation of Intracellular Signaling Pathways (Non-Clinical Context)

The primary and intended modulation of intracellular signaling by loxoprofen's active metabolite is the downstream effect of COX inhibition. By blocking the COX enzymes, the metabolite prevents the conversion of arachidonic acid into prostaglandins. drugbank.com Prostaglandins are crucial signaling molecules that mediate inflammation, pain, and fever. nih.gov Reducing their synthesis is the cornerstone of loxoprofen's therapeutic action. nih.gov

Furthermore, research using a Caco-2 cell line model of the intestinal epithelium has shown that the active metabolite, Lox-RS, can modulate pathways related to intestinal barrier integrity. nih.gov The study found that Lox-RS upregulated the expression of key tight junction proteins, including claudin-1, claudin-3, and claudin-5. nih.gov This suggests a role in modulating signaling pathways that control the expression of these proteins, thereby enhancing epithelial barrier function. nih.gov

Comparative Metabolism and Species Differences in Hydroxyloxoprofen Alkoxy Glucuronide Formation

In Vitro Comparative Metabolism Across Animal Species Liver Systems

In vitro systems, particularly liver microsomes, are instrumental in elucidating the metabolic pathways of xenobiotics, including the formation of glucuronide conjugates. Studies on loxoprofen (B1209778) metabolism in liver microsomes from various mammalian species—including mice, rats, dogs, and monkeys—have identified the formation of both hydroxylated and glucuronide metabolites. nih.gov

Glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion. doi.org For loxoprofen, this process can occur directly on the parent molecule's carboxylic acid group, forming an acyl glucuronide, or on a previously introduced hydroxyl group from Phase I metabolism. nih.gov

Significant species differences in the rate and profile of these reactions are consistently observed. For instance, investigations have shown that mouse liver microsomes exhibit higher Phase I metabolism (hydroxylation) of loxoprofen compared to other species, which is a prerequisite for forming a hydroxylated glucuronide. nih.gov Conversely, dog liver microsomes have demonstrated a significantly higher capacity for glucuronidation compared to microsomes from mice, rats, or monkeys. nih.gov This suggests that the formation of Hydroxyloxoprofen Alkoxy Glucuronide would be subject to a two-step process where the efficiency of each step varies considerably between species.

The intrinsic clearance (CLint) values for UGT activities vary widely among species depending on the specific substrate, highlighting the complexity of predicting these pathways. researchgate.netnih.gov For example, studies on other compounds have shown that the metabolic rate of glucuronidation in rat liver microsomes can be significantly lower than in mouse, dog, monkey, and human microsomes. mdpi.com

SpeciesRelative Phase I Activity (Hydroxylation)Relative Phase II Activity (Glucuronidation)Key UGT Isoforms Implicated (General)
MouseHighModerateUGT1A, UGT2B families
RatModerateLow to ModerateUGT1A, UGT2B families
DogModerateHighUGT1A, UGT2B families
MonkeyModerateModerateUGT1A, UGT2B families

This table provides a generalized comparison based on findings for loxoprofen and other compounds undergoing similar metabolic pathways. nih.govmdpi.com

In Vivo Metabolic Profiles in Diverse Animal Models (Excluding Human Studies)

In vivo studies provide a more comprehensive picture of a drug's metabolic fate, encompassing absorption, distribution, metabolism, and excretion. Following oral administration of loxoprofen to animal models such as rats, mice, dogs, and monkeys, the primary metabolic transformations involve the reduction of its cyclopentanone (B42830) group to alcohol metabolites (cis- and trans-OH forms) and subsequent conjugation. researchgate.net The active form is the trans-alcohol metabolite. nih.govresearchgate.net

The urinary metabolite profiles from these species confirm that glucuronide conjugates are major end-products. researchgate.net For a metabolite like this compound to be formed, the parent drug would first undergo hydroxylation and addition of an alkoxy group, followed by glucuronidation. While direct observation of this specific, complex metabolite is not prominently documented, the foundational pathways are well-established.

Species differences are evident in vivo as well. For example, the extent and type of glucuronide conjugates can differ. Some species may favor direct acyl glucuronidation of the parent drug, while others may more efficiently produce hydroxylated intermediates that are then conjugated. researchgate.net In rats, loxoprofen undergoes extensive metabolism, and its metabolites, including glucuronides, are found in plasma, urine, and feces. researchgate.net Pharmacokinetic studies in rats have detailed the stereoselective behavior of loxoprofen and the formation of its alcohol metabolites, which are precursors for further conjugation. researchgate.net

Animal ModelPrimary Metabolic Pathways Observed for LoxoprofenCommonly Detected Conjugate Metabolites
RatReduction to alcohol metabolites, Hydroxylation, GlucuronidationAcyl glucuronides, Alcohol-glucuronides
MouseReduction to alcohol metabolites, Hydroxylation, GlucuronidationAcyl glucuronides, Alcohol-glucuronides
DogReduction to alcohol metabolites, Hydroxylation, Extensive GlucuronidationAcyl glucuronides, Alcohol-glucuronides
MonkeyReduction to alcohol metabolites, Hydroxylation, GlucuronidationAlcohol-glucuronides

This table summarizes general in vivo metabolic pathways for loxoprofen based on available literature. researchgate.netnih.gov

Extrapolation of Metabolic Pathways and Enzyme Activities from Animal Models to Other Species

Extrapolating in vitro and animal in vivo metabolic data to predict pathways in other species, including humans, is a cornerstone of drug development but is fraught with challenges. nih.gov The species-specific expression and function of drug-metabolizing enzymes, particularly UGTs, are the primary sources of discrepancy. nih.gov For glucuronidation, several factors complicate this extrapolation:

Enzyme Orthologs : While animal models possess UGT enzymes that are orthologs to human UGTs, their substrate specificity and activity levels can differ significantly. doi.orgmdpi.com For example, the specific UGT isoforms responsible for conjugating a hydroxylated loxoprofen metabolite might be highly active in dogs but less so in rats. nih.gov

Latency of Microsomes : UGT enzymes are located within the lumen of the endoplasmic reticulum, which can create a barrier for substrates and cofactors in in vitro microsomal preparations. researchgate.net This "latency" can lead to an underprediction of in vivo clearance, making direct scaling difficult. nih.govresearchgate.net

Transporter Proteins : The excretion of glucuronide conjugates from the cell is an active process mediated by transport proteins. Species differences in the expression and function of these transporters in the liver and kidney can significantly alter the disposition of a metabolite like this compound.

Despite these challenges, allometric scaling and the use of in vitro systems like hepatocytes, which offer a more complete metabolic environment, can improve the accuracy of predictions. nih.gov For compounds cleared primarily by glucuronidation, studies have shown that allometric scaling from animal data can predict human clearance within a 3-fold margin for over half of the tested drugs. nih.gov

Genetic Polymorphisms in Metabolizing Enzymes and Their Potential Impact on this compound Formation (Theoretical Framework, Excluding Human Genotyping Data)

Genetic polymorphisms are variations in the DNA sequence of genes that can lead to altered or absent enzyme function. ijpcbs.com The UGT superfamily of enzymes is known to be highly polymorphic. mdpi.comnih.gov These genetic variations can theoretically have a profound impact on the formation of glucuronide metabolites.

Within a given animal species, different strains can exhibit significant variability in UGT activities. researchgate.netnih.gov This is analogous to genetic polymorphisms in other species. Theoretically, a polymorphism in a key UGT enzyme responsible for conjugating a hydroxylated loxoprofen intermediate could lead to distinct metabolic phenotypes:

Extensive Metabolizers (EM): Individuals with "normal" enzyme activity would form this compound at a typical rate.

Poor Metabolizers (PM): Individuals with a loss-of-function polymorphism would have a greatly reduced or absent capacity to form the glucuronide. This could lead to an accumulation of the preceding Phase I metabolite (Hydroxyloxoprofen Alkoxy), potentially altering its biological activity or toxicity profile.

Intermediate Metabolizers (IM): Individuals heterozygous for a functional and a deficient allele may exhibit intermediate rates of metabolite formation.

Advanced Research Methodologies and Future Directions in Hydroxyloxoprofen Alkoxy Glucuronide Research

In Silico Modeling and Computational Chemistry for Structural and Mechanistic Prediction

Computational approaches are becoming indispensable in predicting the metabolic fate of drugs and characterizing their metabolites. For Hydroxyloxoprofen Alkoxy Glucuronide, in silico modeling and computational chemistry offer powerful tools to understand its structure and the mechanisms of its formation.

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

Molecular docking and dynamics simulations are computational techniques that can predict the binding orientation and affinity of a substrate to the active site of an enzyme. In the context of this compound, these methods are crucial for understanding its formation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Research has identified UGT2B7 as the major UGT isoform responsible for the glucuronidation of loxoprofen (B1209778) and its alcohol metabolites. researchgate.net

Molecular docking studies can be employed to model the interaction of hydroxyloxoprofen, the precursor to this compound, with the active site of UGT2B7. These simulations can provide insights into the specific amino acid residues involved in substrate binding and catalysis. Following docking, molecular dynamics simulations can be performed to observe the dynamic behavior of the enzyme-substrate complex over time. nih.govutupub.fi This can help to understand the conformational changes that occur during the binding process and the catalytic mechanism of glucuronidation. For instance, simulations could reveal how the hydroxyl group of hydroxyloxoprofen is positioned for the nucleophilic attack on the UDP-glucuronic acid (UDPGA) cofactor.

While specific molecular dynamics simulations for loxoprofen and UGT2B7 are not yet widely published, the methodology has been successfully applied to other NSAIDs and UGT enzymes, demonstrating its potential for elucidating the specifics of this compound formation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (QSMR) Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models are statistical methods used to predict the biological activity or metabolic fate of a chemical compound based on its molecular structure. researchgate.net These approaches can be applied to predict the likelihood of loxoprofen and its various hydroxylated metabolites undergoing glucuronidation.

A QSAR/QSMR study for loxoprofen glucuronidation would involve compiling a dataset of related compounds, such as other profens, with known glucuronidation rates by UGT2B7. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include electronic, steric, and lipophilic properties. By correlating these descriptors with the observed glucuronidation rates, a predictive model can be built. nih.govresearchgate.net

Such a model could then be used to predict the glucuronidation potential of novel loxoprofen derivatives or to understand the key structural features that favor the formation of this compound. For example, the position of the hydroxyl group on the loxoprofen molecule is likely a critical determinant for recognition and catalysis by UGT2B7.

Metabolomics Approaches for Comprehensive Metabolite Profiling and Pathway Mapping

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This approach is highly valuable for obtaining a comprehensive profile of loxoprofen metabolism and identifying all its metabolites, including this compound, in biological samples. nih.govresearchgate.net

Studies on loxoprofen metabolism have utilized liquid chromatography-mass spectrometry (LC-MS) to identify various metabolites in human plasma and urine. nih.govmagtech.com.cnnih.gov A comprehensive metabolomics study would involve untargeted or targeted analysis of samples from individuals administered with loxoprofen. By comparing the metabolic profiles of pre- and post-dose samples, a complete map of loxoprofen's metabolic pathways can be constructed.

A study by Shrestha et al. (2018) identified eight microsomal metabolites of loxoprofen, including two alcohol metabolites, two mono-hydroxylated metabolites, and four glucuronide conjugates. researchgate.net This provides a foundational understanding of the metabolic pathways. A broader metabolomics approach could further elucidate the quantitative importance of each pathway and how factors such as genetics and co-administered drugs might influence the formation of this compound.

Application of Advanced Imaging Techniques (e.g., Mass Spectrometry Imaging for Tissue Distribution in Animal Models)

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including drugs and their metabolites, within tissue sections. nih.govnih.govnsf.gov This technology can provide invaluable information on the tissue-specific accumulation of this compound in animal models, which is crucial for understanding its potential efficacy and toxicity. researchgate.net

While specific MSI studies on this compound have not been published, the application of MSI to other NSAIDs, such as diclofenac, has demonstrated the ability to map the distribution of the parent drug and its glucuronide metabolites in tissues like the kidney and liver. nsf.gov An MSI study on loxoprofen would involve administering the drug to an animal model, followed by the collection of tissues of interest. Thin sections of these tissues would then be analyzed by MSI to generate images showing the distribution of loxoprofen, hydroxyloxoprofen, and this compound.

This would allow researchers to determine if this compound accumulates in specific organs or even in particular regions within an organ, providing insights into its potential site of action or toxicity.

Development of Novel Analytical Probes and Standards for this compound and Related Metabolites

Accurate quantification and characterization of this compound in biological matrices rely on the availability of high-quality analytical standards and sensitive analytical methods. The development of novel analytical probes and certified reference standards is a critical area of research.

Currently, "Hydroxy Loxoprofen Glucuronide" is available as a characterized chemical compound for use as a reference standard in analytical method development and validation. The development of such standards is crucial for ensuring the accuracy and reliability of quantitative studies.

Future research in this area could focus on the synthesis of isotopically labeled internal standards for this compound. These standards would improve the accuracy of mass spectrometry-based quantification. Additionally, the development of highly specific monoclonal antibodies could lead to the creation of sensitive immunoassays for the rapid detection and quantification of this metabolite.

Integration of Multi-Omics Data for a Systems-Level Understanding of Loxoprofen Metabolism

A systems-level understanding of loxoprofen metabolism can be achieved by integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnygen.ioquantori.comnih.govoup.com This multi-omics approach can provide a holistic view of the factors that influence the formation and disposition of this compound.

For example, genomic data can identify genetic polymorphisms in the UGT2B7 gene that may affect the rate of this compound formation, potentially explaining inter-individual variability in drug response. nih.gov Transcriptomic and proteomic data can reveal changes in the expression of UGT2B7 and other drug-metabolizing enzymes in response to loxoprofen or other xenobiotics. Metabolomic data, as discussed earlier, provides the direct measurement of the resulting metabolites.

By integrating these datasets, researchers can build comprehensive models of loxoprofen metabolism. These models can help to predict how an individual's genetic makeup and physiological state might influence their metabolic profile and their response to loxoprofen. A study by Shrestha et al. (2018) laid the groundwork for such an approach by identifying the key enzymes involved in loxoprofen metabolism, opening the door for future multi-omics studies to explore the regulation of these pathways. researchgate.net

Unexplored Metabolic Pathways and Identification of Novel Conjugates and Adducts

The biotransformation of loxoprofen primarily involves hydroxylation followed by glucuronidation, leading to the formation of compounds like this compound. allmpus.commolcan.com Glucuronidation is a major detoxification pathway for many drugs, including NSAIDs, facilitated by the UDP-glucuronosyltransferases (UGT) superfamily of enzymes. nih.govnih.gov While the primary metabolic route is established, several avenues for further exploration remain.

Future research should focus on identifying minor or previously undetected metabolic pathways. The human body possesses a vast array of metabolic enzymes, and under certain physiological or pathological conditions, alternative pathways may become significant. For instance, the potential for further oxidation, reduction, or hydrolysis of this compound before or after its formation is an area ripe for investigation.

The formation of novel conjugates and adducts is another critical research frontier. Beyond simple glucuronidation, metabolites can form conjugates with other endogenous molecules such as sulfates or amino acids. Furthermore, reactive metabolites, including some acyl glucuronides, have the potential to form covalent adducts with proteins. nih.gov Identifying such adducts is crucial as they can sometimes be associated with immunological reactions or idiosyncratic drug toxicities. nih.gov The immunogenic properties of many drug metabolites remain largely unexplored. nih.gov

Table 1: Potential Areas of Investigation for Novel Metabolites of Loxoprofen

Research AreaDescriptionPotential Significance
Alternative Glucuronidation Sites Investigation of glucuronide conjugation at different positions on the hydroxyloxoprofen molecule.Could reveal the involvement of different UGT isoforms and lead to metabolites with varied pharmacological activity or clearance rates.
Secondary Phase I Metabolism Exploration of further oxidation, reduction, or hydrolysis of this compound.May lead to the discovery of novel, pharmacologically active or inactive metabolites.
Formation of Acyl Glucuronide Isomers Characterization of potential isomeric forms of the acyl glucuronide, which can undergo intramolecular rearrangement.Isomers may have different stabilities and reactivities, potentially influencing drug safety profiles.
Sulfate (B86663) Conjugation Investigation into the possibility of sulfation as an alternative or complementary metabolic pathway.Could represent a significant clearance pathway in certain individuals or under specific conditions.
Amino Acid Conjugation Exploration of the formation of conjugates with endogenous amino acids.May reveal novel detoxification pathways or bioactivation routes.
Protein Adduct Formation Identification and characterization of covalent adducts formed between reactive intermediates and cellular proteins.Crucial for understanding potential mechanisms of idiosyncratic drug reactions and immunotoxicity. nih.gov

Methodological Innovations in Characterizing Glucuronidated Metabolites with Complex Structures

The characterization of glucuronidated metabolites, particularly those with complex structures like this compound, presents significant analytical challenges due to their polarity and potential instability. Recent advancements in analytical techniques are paving the way for more comprehensive and accurate characterization.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a cornerstone for modern metabolite identification. mdpi.com This technique allows for the sensitive and specific detection of metabolites in complex biological matrices, providing accurate mass measurements that aid in formula determination. Tandem mass spectrometry (MS/MS) further enables structural elucidation by providing fragmentation patterns of the metabolite. researchgate.net

The development of novel chromatographic separation techniques is also crucial. Hydrophilic interaction liquid chromatography (HILIC) has emerged as a valuable tool for retaining and separating highly polar compounds like glucuronides, which are often poorly retained on traditional reversed-phase columns. Furthermore, the use of advanced data analysis software and metabolomics platforms can help in the automated identification of metabolites and the mapping of metabolic networks. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when coupled with LC separation (LC-NMR), provides definitive structural information, which is invaluable for the unambiguous identification of novel or unexpected metabolites. The synthesis of reference standards for identified metabolites is also a critical step for their absolute confirmation and quantification in biological samples. nih.gov

Table 2: Advanced Methodologies for the Characterization of this compound

MethodologyApplicationAdvantages
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Detection and identification of metabolites in biological fluids. mdpi.comHigh sensitivity, selectivity, and accurate mass measurement for formula determination. mdpi.com
Tandem Mass Spectrometry (MS/MS) Structural elucidation of metabolites. researchgate.netProvides fragmentation patterns that help to identify the structure of the molecule.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar metabolites.Improved retention and separation of highly polar compounds like glucuronides.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation.Provides detailed structural information for unambiguous identification.
Metabolomic Fingerprinting Comprehensive mapping of metabolites. nih.govAllows for a global view of metabolic changes and the identification of unexpected pathways. nih.gov
In Vitro Enzyme Assays Identification of specific enzymes responsible for metabolism. nih.govHelps to pinpoint the specific UGT isoforms involved in the glucuronidation of hydroxyloxoprofen. nih.govresearchgate.net

Future research in this area will likely involve the integration of these advanced methodologies to build a more complete picture of the metabolic fate of loxoprofen and its metabolites. This comprehensive understanding is essential for optimizing drug therapy and ensuring patient safety.

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to detect and quantify Hydroxyloxoprofen Alkoxy Glucuronide in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting glucuronide metabolites due to its high sensitivity and specificity. For this compound, reverse-phase chromatography coupled with negative-ion electrospray ionization is recommended to enhance detection of the glucuronic acid moiety. Enzyme-linked immunosorbent assay (ELISA) can serve as a complementary method for high-throughput screening, though cross-reactivity with structurally similar metabolites must be validated. Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase) to confirm metabolite identity and stability .

Q. What in vitro models are suitable for studying the metabolic formation of this compound?

  • Methodological Answer : Human liver microsomes (HLMs) and recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT2B7) are critical for identifying metabolic pathways. Incubations should include uridine 5′-diphosphoglucuronic acid (UDPGA) as a cofactor and alamethicin to permeabilize microsomal membranes. Kinetic parameters (e.g., VmaxV_{max}, KmK_m) must be calculated under linear conditions for enzyme activity. Parallel studies in hepatocyte suspensions can validate microsomal findings and assess biliary excretion .

Q. How is the glucuronidation pathway of Hydroxyloxoprofen characterized in preclinical studies?

  • Methodological Answer : Preclinical characterization involves administering radiolabeled Hydroxyloxoprofen to animal models (e.g., rats) followed by metabolite profiling in urine, bile, and plasma. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are used to elucidate the glucuronide structure. Tissue distribution studies should include portal vein cannulation to capture first-pass metabolism. Comparative analysis with human-derived in vitro systems (e.g., HLMs) ensures translational relevance .

Advanced Research Questions

Q. How can researchers address instability issues of this compound during sample preparation and analysis?

  • Methodological Answer : Acyl glucuronides like this compound are prone to hydrolysis and intramolecular rearrangement. To stabilize the metabolite:

  • Use cold methanol (-20°C) for immediate protein precipitation.
  • Add esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) and pH buffers (pH 4–5) during extraction.
  • Employ electron-activated dissociation (EAD) in mass spectrometry to minimize in-source fragmentation and confirm intact glucuronide structure .
  • Validate stability under storage conditions (-80°C) with repeated freeze-thaw cycle testing .

Q. What strategies mitigate inter-individual variability in pharmacokinetic studies of this compound?

  • Methodological Answer : Variability arises from genetic polymorphisms in UGT enzymes and renal/hepatic function. To address this:

  • Perform CYP and UGT phenotyping in participants using probe substrates (e.g., SN-38 for UGT1A1).
  • Normalize urinary metabolite concentrations to creatinine levels to account for renal excretion differences.
  • Use population pharmacokinetic (PopPK) modeling to correlate genetic variants (e.g., UGT2B7*2) with clearance rates.
  • Stratify cohorts by liver function scores (e.g., Child-Pugh) in clinical studies .

Q. What advanced techniques confirm the exact conjugation site in this compound?

  • Methodological Answer : Site-specific characterization requires:

  • EAD-MS/MS : Provides diagnostic fragments (e.g., 0,2X^{0,2}X ions) to localize glucuronidation on the parent molecule’s hydroxyl or carboxyl group.
  • Synthetic standards : Chemoenzymatic synthesis using UGT isoforms and isotopically labeled glucose donors (e.g., 13C6^{13}C_6-glucuronic acid) to validate positional isomers.
  • 2D-NMR : Heteronuclear single-quantum coherence (HSQC) and correlation spectroscopy (COSY) map proton-carbon couplings to distinguish between alkoxy and acyl glucuronides .

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